molecular formula C10H16O2 B1609331 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- CAS No. 34686-71-0

2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)-

Cat. No.: B1609331
CAS No.: 34686-71-0
M. Wt: 168.23 g/mol
InChI Key: XPPALVZZCMPTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-hydroxy-7(Z)-decenoic acid . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- can be compared with other similar compounds such as:

    7-decen-5-olide: Another lactone with a similar structure but different chain length.

    trans-7-decen-5-olide: A stereoisomer with a trans configuration.

    2H-Pyran-2-one, tetrahydro-6-tridecyl-: A compound with a longer alkyl chain.

The uniqueness of 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- lies in its specific structural features and the presence of a pentenyl chain, which imparts distinct chemical and biological properties .

Properties

CAS No.

34686-71-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

6-pent-2-enyloxan-2-one

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3

InChI Key

XPPALVZZCMPTIV-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C/CC1CCCC(=O)O1

SMILES

CCC=CCC1CCCC(=O)O1

Canonical SMILES

CCC=CCC1CCCC(=O)O1

density

0.979-0.989

34686-71-0
25524-95-2

physical_description

colourless to light yellow liquid with a coconut, fatty, fruity, peach, jasmine, woody, balsamic odou

solubility

soluble in alcohol and ether;  insoluble in water and fat

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)-
Reactant of Route 2
2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)-
Reactant of Route 3
2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)-
Reactant of Route 4
2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)-
Reactant of Route 5
2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)-
Reactant of Route 6
2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.